molecular formula C16H20O9 B577912 2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne CAS No. 1236069-71-8

2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne

Cat. No. B577912
M. Wt: 356.327
InChI Key: HAVBGJDVNNVPRE-IBEHDNSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate” is a chiral derivatization reagent which reacts mainly with enantiomeric amino acids .


Synthesis Analysis

In a study, a new acetylated xanthonoside, 3,6-bis(2,3,4,6-tetra-O-acetyl-β-glucopyranosyl)xanthone (2), was synthesized and discovered as a potent inhibitor of tumor cell growth. The synthesis involved the glycosylation of 3,6-di-hydroxyxanthone (1) with acetobromo-α-d-glucose .


Chemical Reactions Analysis

In a study on alcoholyses of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, it was concluded that the primary alcoholyses proceed by an SN1 mechanism. An increase in the time-independent fraction of α-glucopyranoside as an apparent function of alcohol size for the primary alcoholyses is attributed to a steric factor. An SN2 mechanism is suggested for the secondary alcoholyses .


Physical And Chemical Properties Analysis

The compound “2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl bromide” is a powder solid with a slight odor. It has a melting point range of 83 - 88 °C / 181.4 - 190.4 °F .

Safety And Hazards

The compound “2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl bromide” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .

properties

IUPAC Name

[(2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVBGJDVNNVPRE-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.